Tributyltin-ADAM
Description
Properties
CAS No. |
305352-07-2 |
|---|---|
Molecular Formula |
C27H44N2SSn |
Molecular Weight |
547.42 |
Purity |
> 98% |
Synonyms |
2-((2-((Dimethylamino)methyl)phenyl)tio)-5(tri-n-butyltin)phenylamine |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations Involving Tributyltin for Alkenyldiarylmethanes Adams
Hydrostannation Reactions in the Stereoselective Synthesis of Alkenyldiarylmethanes
Hydrostannation of alkynes is a key method for the preparation of vinylstannanes, which are crucial intermediates in the synthesis of ADAMs. acs.orgconicet.gov.ar This reaction involves the addition of a tin hydride, such as tributyltin hydride (Bu3SnH), across a carbon-carbon triple bond. The process can be controlled to achieve high regio- and stereoselectivity, which is critical for the biological activity of the final ADAM compounds. acs.orgconicet.gov.ar
The palladium-catalyzed hydrostannation of alkynes typically results in a syn addition of the tin hydride to the triple bond, leading to the formation of a specific regio- and stereodefined vinylstannane. acs.orgconicet.gov.ar For instance, the reaction of an alkyne with Bu3SnH in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) affords the desired vinylstannane intermediate in high yield. acs.org The stereochemical integrity of this intermediate is largely retained in subsequent cross-coupling reactions, ensuring the predictable geometry of the final alkenyldiarylmethane. acs.org
Careful control of reaction conditions, such as the slow addition of tributyltin hydride at low temperatures, can be crucial to minimize side reactions and maximize the yield of the desired regio- and stereodefined vinylstannane. nih.gov
Palladium-Catalyzed Cross-Coupling Methodologies for Alkenyldiarylmethane Scaffolds
Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of ADAMs, providing a powerful tool for the formation of carbon-carbon bonds. nih.govnih.gov These reactions are valued for their mild conditions and compatibility with a wide range of functional groups, making them suitable for complex molecule synthesis. acs.orgnih.gov
Application of Stille Coupling in Alkenyldiarylmethane Synthesis
The Stille coupling reaction is a widely used palladium-catalyzed cross-coupling reaction that joins an organotin compound with an organic halide or triflate. nih.govmdpi.com In the context of ADAM synthesis, this reaction is employed to couple a vinylstannane intermediate with an aryl halide, forming the characteristic alkenyldiarylmethane core. acs.orgnih.gov A key advantage of the Stille reaction is that it generally proceeds with retention of the stereochemistry of the vinylstannane, allowing for the synthesis of stereochemically defined ADAMs. acs.org
The general catalytic cycle of the Stille reaction involves three main steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the vinyl group from the tributyltin reagent to the palladium center, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. nih.govnih.gov The transmetalation step is often the rate-determining step of the reaction. nih.gov To facilitate this step and improve reaction rates, various palladium catalysts, ligands, and additives like cesium fluoride (B91410) (CsF) can be employed. nih.gov
| Vinylstannane Reactant | Aryl Halide Reactant | Palladium Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Vinylstannane 13 | Methyl 5-iodo-3-methyl-2-methoxybenzoate (10) | Pd(PPh3)4 | - | ADAM-amide 15 | 74% | acs.org |
| Vinyl stannane (B1208499) 43 | Halo aromatic derivatives | Pd(PBut3)2 | CsF, Toluene, reflux | Alkenyldiarylmethanes 19-22 | - | nih.gov |
| Vinyl stannanes 43, 44, 51, 52 | Halo aromatic derivatives | Pd(PBut3)2 | CsF, Toluene, reflux | Alkenyldiarylmethanes 10-18 | - | nih.gov |
Sonogashira Reaction as a Precursor to Stannane Intermediates
The Sonogashira reaction is another vital palladium-catalyzed cross-coupling reaction used in the synthesis of ADAMs, often as a preliminary step to generate the alkyne precursors for hydrostannation. acs.orgwiley.com This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The resulting internal alkyne can then undergo hydrostannation to produce the required vinylstannane intermediate for the subsequent Stille coupling. acs.orgnih.gov
This two-step sequence, Sonogashira coupling followed by hydrostannation, provides a flexible and efficient route to vinylstannanes with diverse aromatic substitutions, which in turn allows for the synthesis of a wide array of ADAM analogs. acs.org The Sonogashira reaction is known for its mild reaction conditions and tolerance of various functional groups, making it a powerful tool in the construction of complex molecular architectures. wikipedia.org
Solid-Phase Synthetic Strategies for Alkenyldiarylmethane Derivatives
The synthesis of ADAMs has also been successfully adapted to solid-phase synthesis, a technique that offers several advantages for creating libraries of compounds for biological screening. acs.orgnih.gov In solid-phase synthesis, the starting material is covalently attached to a solid support (resin), and subsequent reactions are carried out. d-nb.info This approach simplifies purification, as excess reagents and byproducts can be washed away, and allows for the use of excess reagents to drive reactions to completion. d-nb.info
For the solid-phase synthesis of ADAMs, an alkyne can be attached to the resin. acs.org This resin-bound alkyne then undergoes hydrostannation with tributyltin hydride in the presence of a palladium catalyst to form the corresponding resin-bound vinylstannane. acs.org Subsequent Stille coupling with a solution-phase aryl iodide, followed by cleavage from the resin, yields the final ADAM derivative. acs.org This strategy allows for the efficient and systematic variation of the aromatic rings in the ADAM structure, facilitating the exploration of structure-activity relationships. acs.org
Design Principles and Structural Analogs of Synthesized Alkenyldiarylmethanes
The synthetic methodologies described above provide the flexibility to create a wide range of structural analogs of ADAMs. The design of these analogs is guided by the goal of optimizing their biological activity, such as their potency as HIV-1 reverse transcriptase inhibitors. acs.org By systematically varying the substituents on the two aromatic rings of the alkenyldiarylmethane scaffold, researchers can explore how different electronic and steric properties influence the compound's interaction with its biological target. acs.orgnih.gov
For example, the synthesis can be designed to incorporate different aryl groups, allowing for the introduction of various substituents at different positions on the aromatic rings. acs.org This modular approach, enabled by the combination of Sonogashira, hydrostannation, and Stille reactions, is crucial for developing a comprehensive understanding of the structure-activity relationships within the ADAM series of compounds. acs.org
Methodological Considerations in Synthetic Pathway Optimization
Optimizing the synthetic pathway for ADAMs involves several key considerations to maximize yield, purity, and efficiency. preprints.orgpreprints.org The choice of catalyst, ligands, solvents, and reaction conditions for both the hydrostannation and Stille coupling steps is critical. nih.gov For instance, in the Stille coupling, improving the rate of the transmetalation step can be crucial for the successful execution of the reaction, and this can be achieved by the careful selection of the palladium catalyst and the use of additives like cesium fluoride. nih.gov
Molecular and Cellular Mechanisms of Tributyltin Interaction with a Disintegrin and Metalloprotease Adam Proteins
Modulation of ADAM Protein Activity and Expression by Tributyltin Compounds
Tributyltin has been shown to interfere with the activity of ADAM proteins, which function as molecular "scissors" on the cell surface. nih.gov This interference can alter critical cellular communication pathways. While research continues to map the full extent of TBT's influence, specific interactions with key ADAM family members have been identified, highlighting a mechanism by which this pollutant can dysregulate inflammatory and signaling processes.
Specific Interaction with A Disintegrin And Metalloprotease 10 (ADAM10) Activity
ADAM10 is a major sheddase involved in physiological, non-inflammatory processes. researchgate.netnih.gov It plays a critical role in the nervous system by cleaving the amyloid precursor protein (APP) in a manner that prevents the formation of amyloid-β peptides, which are associated with Alzheimer's disease. researchgate.netnih.gov The activity of ADAM10 is tightly regulated at multiple levels, including protein trafficking and post-translational modifications, to control cell-cell communication and adhesion. nih.gov While TBT is known to impact broad signaling pathways that can influence protein function, direct modulation of ADAM10 activity by TBT is less characterized than its effects on other related proteases.
Role of Tributyltin in the Regulation of A Disintegrin And Metalloprotease 17 (ADAM17/TACE)
A more defined role for Tributyltin has been established in its interaction with A Disintegrin And Metalloprotease 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). researchgate.net ADAM17 is a primary sheddase responsible for releasing the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from its membrane-bound precursor. nih.govnih.gov
Research has demonstrated that TBT-induced secretion of TNF-α is dependent on the activation of ADAM17/TACE. In studies using human lymphocytes, the TBT-stimulated release of TNF-α was significantly reduced when ADAM17 was blocked by a chemical inhibitor, batimastat. researchgate.net This finding indicates that TBT requires the enzymatic activity of ADAM17 to cause an increase in soluble TNF-α, directly implicating this protease as a key mediator of TBT's pro-inflammatory effects. researchgate.net
Tributyltin-Induced Alterations in Cytokine Secretion Pathways
Tributyltin is a potent disruptor of immune function and has been shown to increase the synthesis and secretion of several key pro-inflammatory cytokines, including TNF-α and Interferon-gamma (IFN-γ). researchgate.net This elevation can lead to chronic inflammation, a condition implicated in numerous diseases. researchgate.net Studies on human lymphocytes have shown that TBT doesn't just trigger the release of pre-existing cytokines but actively increases their production, with effects measurable within hours of exposure. researchgate.net
Table 1: Effect of Tributyltin (TBT) on Cytokine Synthesis in Human Lymphocytes After 24 Hours
| Donor ID | TBT Concentration (nM) | Fold Increase in TNF-α Synthesis |
|---|---|---|
| F200 | 2.5 | 2.3 |
| F200 | 5.0 | 1.3 |
| F200 | 10.0 | 2.2 |
| F200 | 25.0 | 2.4 |
| F200 | 50.0 | 3.1 |
| F200 | 100.0 | 4.9 |
| F200 | 200.0 | 13.4 |
This table is based on data from a study on peripheral blood mononuclear cells, showing that TBT exposure leads to a significant, dose-dependent increase in the combined intracellular and secreted levels of TNF-α after 24 hours. researchgate.net
Involvement of Mitogen-Activated Protein Kinase (MAPK) Pathways (p38, p44/42)
The mechanism behind TBT's effect on cytokine production involves the activation of specific intracellular signaling pathways. Research has identified the Mitogen-Activated Protein Kinase (MAPK) family, particularly p38 and p44/42 (also known as ERK1/2), as central to this process. nih.gov
The p38 MAPK pathway is essential for TBT-induced increases in both TNF-α and IFN-γ synthesis. researchgate.net When the p38 pathway was blocked using the inhibitor SB202190, the ability of TBT to stimulate the production of these cytokines was significantly diminished. researchgate.net This demonstrates that TBT acts as a cellular stressor that triggers the p38 pathway, leading to downstream inflammatory effects. researchgate.netnih.gov Similarly, the p44/42 MAPK pathway has been identified as a target of TBT that leads to increased secretion of another pro-inflammatory cytokine, Interleukin-1 beta (IL-1β). nih.gov Studies show that TBT exposure can increase the phosphorylated (activated) forms of both p38 and p44/42 in human immune cells. wikipedia.org
Influence on Nuclear Factor kappa B (NFκB) Signaling
Nuclear Factor kappa B (NF-κB) is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including cytokines. probiologists.comnih.gov Given its central role, its potential involvement in TBT's effects has been investigated. Some studies have shown that TBT can induce the activation of NF-κB in certain cell types, such as keratinocytes, contributing to increased TNF-α production and skin irritation.
However, in the context of TBT-induced cytokine secretion from human lymphocytes, the role of NF-κB appears to be less critical. One study found that inhibiting the NF-κB pathway with a specific chemical inhibitor did not consistently prevent TBT from increasing TNF-α secretion. nih.gov This suggests that while NF-κB is a known target of TBT in some biological contexts, the p38 MAPK pathway is the more essential signaling route for the TBT-induced secretion of TNF-α and IFN-γ in lymphocytes. nih.gov
Impact of Tributyltin on Intracellular Signaling Cascades and Biochemical Homeostasis
One of the key impacts of TBT is on epigenetic regulation. Exposure to TBT has been shown to cause hypermethylation of promoter regions of certain genes, such as Nuclear Respiratory Factor-1 (NRF-1). biorxiv.org This epigenetic modification leads to decreased expression of NRF-1, a factor important for mitochondrial function. Consequently, TBT exposure can lead to a reduction in mitochondrial membrane potential, compromising cellular energy production. biorxiv.org
TBT is also a potent inducer of cellular stress responses. It can activate the heat shock transcription factor (HSTF), leading to the increased expression of heat shock proteins. nih.gov Furthermore, TBT disrupts cellular redox balance and can cause functional dissociation within critical signaling pathways like the hypothalamic-pituitary-adrenal (HPA) axis, partly through increased inflammation and inducible nitric oxide synthase expression. probiologists.com The activation of MAPK pathways by TBT has also been linked to the mobilization of calcium from intracellular stores, a critical event in many signaling cascades that can lead to apoptosis or other cellular responses. researchgate.net
Perturbation of Intracellular Calcium Dynamics
Tributyltin (TBT) is a significant disruptor of intracellular calcium (Ca²⁺) homeostasis. Exposure to TBT leads to a marked increase in the concentration of free Ca²⁺ in both the cytosol and mitochondria. nih.gov This disruption stems from the mobilization of calcium from intracellular stores. researchgate.net Studies in various cell types, including dorsal root ganglion neurons and T-lymphoblastoid cells, have demonstrated this effect. nih.govresearchgate.net
The elevated intracellular Ca²⁺ levels can trigger a cascade of downstream events. One critical consequence is the activation of calpains, a family of calcium-dependent proteases. nih.gov Activated calpains can lead to the fragmentation of cytoskeletal proteins, contributing to cellular damage and eventual cell death, or apoptosis. nih.gov Furthermore, the perturbation of Ca²⁺ homeostasis is linked to the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which in turn can activate mitogen-activated protein kinase (MAPK) signaling pathways, representing a key mechanism in TBT-induced apoptosis in certain cell types like bone marrow B cells. nih.gov Chelation of this excess intracellular Ca²⁺ has been shown to suppress the toxic effects of TBT, highlighting the central role of calcium dysregulation in its mechanism of action. researchgate.net
Table 1: Effects of Tributyltin on Intracellular Calcium Dynamics
| Cellular Effect | Consequence | Key Mediators | References |
| Increased Cytosolic Ca²⁺ | Activation of downstream signaling | Ca²⁺ mobilization from internal stores | nih.govresearchgate.net |
| Increased Mitochondrial Ca²⁺ | Disruption of mitochondrial function | Mitochondrial uptake | nih.gov |
| Calpain Activation | Cytoskeletal protein degradation, apoptosis | Elevated intracellular Ca²⁺ | nih.gov |
| CaMKII/MAPK Pathway Activation | Apoptosis | Elevated intracellular Ca²⁺ | nih.gov |
Alterations in Steroid Biosynthesis and Degradation Pathways
Tributyltin significantly interferes with steroidogenesis, the metabolic pathway for producing steroid hormones from cholesterol. nih.gov The process of steroid hormone synthesis is dependent on a series of enzymatic reactions, and TBT has been shown to down-regulate the expression of several critical steroidogenic enzymes. nih.govoup.com
Research in hamster models has revealed that TBT exposure leads to a dose-dependent decrease in the mRNA and protein levels of key enzymes in the testis. nih.gov These include Cholesterol side-chain cleavage enzyme (P450SCC), which catalyzes the conversion of cholesterol to pregnenolone (B344588)—the initial, rate-limiting step in steroidogenesis. nih.govoup.com Additionally, the expression of 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD), enzymes crucial for the synthesis of testosterone (B1683101), is also suppressed. nih.gov This disruption of the steroidogenic pathway ultimately results in reduced testosterone synthesis. nih.gov The degradation of TBT in organisms occurs through a process of successive dealkylation, where it is metabolized into dibutyltin (B87310) (DBT) and subsequently monobutyltin (B1198712) (MBT), which are less toxic. researchgate.net
Table 2: Impact of Tributyltin on Key Steroidogenic Enzymes
| Enzyme | Function in Steroidogenesis | Effect of TBT Exposure | References |
| P450SCC (CYP11A1) | Converts cholesterol to pregnenolone | Down-regulation of expression | nih.gov |
| 3β-HSD | Converts pregnenolone to progesterone | Down-regulation of expression | nih.gov |
| 17β-HSD | Involved in testosterone synthesis | Down-regulation of expression | nih.gov |
| CYP17A1 | Involved in androgen synthesis | Down-regulation of expression | nih.gov |
Activation of Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor γ (PPARγ)
Tributyltin is a potent agonist for the nuclear receptors Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor γ (PPARγ). escholarship.org It has the ability to activate heterodimers of these receptors, such as the RXR-PPARγ complex, at nanomolar concentrations. nih.govnih.gov The activation mechanism is unique; TBT forms a covalent bond between its tin atom and a specific cysteine residue (Cys 432) within the ligand-binding domain of RXRα. nih.govembopress.org This interaction accounts for the high-affinity binding and subsequent activation of the receptor. nih.govembopress.org
The activation of the RXR-PPARγ heterodimer by TBT is a key event in its endocrine-disrupting effects, particularly in promoting adipocyte differentiation and its characterization as an "obesogen". escholarship.org By activating RXR, TBT can influence numerous physiological processes, as RXR serves as a common dimerization partner for many other nuclear receptors, including those for thyroid hormone and vitamin D. oup.com TBT's action is primarily mediated through RXR, and this activation is sufficient to commit mesenchymal stem cells to the adipose lineage, often at the expense of bone formation. escholarship.orgnih.gov
Interaction of Tributyltin with Other Enzymatic Targets and Metabolic Processes
Inhibition of Mitochondrial ATP Synthase
Tributyltin is a powerful inhibitor of mitochondrial F₁F₀-ATP synthase, the enzyme complex responsible for the majority of cellular ATP synthesis. pnas.orgcapes.gov.br Its inhibitory action targets the F₀ subunit, which is the membrane-embedded proton channel of the complex. capes.gov.br By interacting with the F₀ sector, TBT affects the enzyme's conformation and blocks the translocation of protons, which is essential for driving the synthesis of ATP from ADP and inorganic phosphate. pnas.orgscbt.com
This inhibition of ATP synthase disrupts the process of oxidative phosphorylation, leading to a significant decrease in cellular ATP levels. nih.govplos.org This energy depletion can have widespread consequences for cellular function and viability. The inhibitory effect of TBT on ATP synthase has been observed across a wide range of organisms, from bacteria to mammals, indicating a highly conserved target site. pnas.org This mechanism is a primary contributor to the general cytotoxicity of TBT. pnas.org
Modulation of Cholesterol Homeostasis Pathways
Tributyltin significantly alters the regulation of intracellular cholesterol. A key target in this process is the ATP-binding cassette transporter A1 (ABCA1), a major cholesterol efflux transporter. nih.gov Studies across multiple species have shown that TBT upregulates the expression of ABCA1, often through the activation of the RXR signaling pathway. nih.govnih.gov This increased expression enhances the removal of cholesterol from the cell, leading to lower intracellular cholesterol levels. nih.gov
Furthermore, TBT affects the expression of other critical regulators of cholesterol metabolism. In vivo studies have shown that TBT treatment can down-regulate the expression of Liver X Receptor (LXR), a nuclear receptor that acts as a cellular cholesterol sensor, as well as Sterol Regulatory Element-Binding Proteins (SREBPs), which are master transcriptional regulators of cholesterol and fatty acid synthesis. nih.govresearchgate.net Concurrently, the expression of the LDL-receptor (LDL-R) may be upregulated. nih.gov This complex dysregulation of cholesterol transport and sensing machinery hinders the availability of cholesterol for essential processes like steroid hormone production. nih.gov
Table 3: Tributyltin's Influence on Cholesterol Homeostasis Regulators
| Gene/Protein | Function | Effect of TBT Exposure | References |
| ABCA1 | Cholesterol efflux transporter | Upregulation | nih.gov |
| LXR | Cholesterol sensor, regulates gene expression | Down-regulation | nih.govresearchgate.net |
| SREBP1/2 | Master regulator of cholesterol synthesis | Down-regulation | nih.gov |
| ApoE | Apolipoprotein, cholesterol transport | Upregulation | nih.gov |
| LDL-R | Low-density lipoprotein receptor | Upregulation | nih.gov |
Influence on Aromatase Enzyme Activity
The effect of tributyltin on aromatase (CYP19), the enzyme that converts androgens to estrogens, is complex and appears to be dependent on the specific biological context and concentration. nih.govnih.govoup.com
Several studies have reported an inhibitory effect. In human placental microsomes, TBT acts as a competitive inhibitor of aromatase. nih.gov Similarly, in a human granulosa-like tumor cell line, TBT was found to suppress aromatase activity and decrease the expression of aromatase mRNA at the transcriptional level. nih.gov Studies in juvenile Atlantic salmon also showed a downregulation of aromatase gene expression and enzyme activity after TBT exposure. cristin.no These findings suggest that TBT can directly inhibit the enzyme's function and reduce its synthesis, potentially leading to an increase in the androgen-to-estrogen ratio. nih.gov
Conversely, other research indicates that TBT can stimulate aromatase activity. In MCF-7 breast cancer cells, low-dose treatment with TBT resulted in an upregulation of aromatase enzyme activity and enhanced production of estradiol. osti.gov In human placental choriocarcinoma cells, TBT also increased aromatase activity in a time- and dose-dependent manner. oup.com This dualistic action suggests that TBT's influence on estrogen synthesis is highly nuanced and varies significantly between different cell types and tissues.
Future Research Trajectories and Conceptual Advancements in Tributyltin Adam Research
Elucidating Novel Interplay Mechanisms Between Tributyltin and ADAM Proteins
The primary endocrine mechanism of TBT involves its interaction with nuclear receptors like the retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), which subsequently alters various reproductive, developmental, and metabolic pathways. researchgate.net ADAM proteins, a family of over 25 members in mammals, are transmembrane and secreted proteins that play crucial roles in cell adhesion, cell fusion, and the shedding of cell surface proteins through their metalloproteinase and disintegrin domains. nih.gov Given these distinct yet fundamental roles, the interplay between TBT and ADAM proteins could manifest through several novel mechanisms.
Future investigations should focus on whether TBT can directly or indirectly modulate the expression and activity of ADAM proteins. For instance, since TBT is known to affect gene transcription through nuclear receptors, it is plausible that it could alter the expression levels of specific ADAMs. researchgate.net Some ADAMs, such as ADAM10 and ADAM17, are critical for the shedding of various cell surface molecules, including cytokine and growth factor receptors. nih.gov By altering the expression or activity of these "sheddases," TBT could indirectly disrupt a wide array of signaling pathways.
Another potential mechanism of interaction could be at the protein level. While a direct binding of TBT to ADAM proteins has not been reported, future studies could explore this possibility. The metalloproteinase domain of ADAMs contains a zinc-binding motif, which is crucial for their proteolytic activity. Organotin compounds have been shown to interact with proteins, and the possibility of TBT interfering with the zinc-dependent activity of ADAMs warrants investigation. Furthermore, some ADAM family members are involved in processes that are known to be affected by TBT, such as development and reproduction. researchgate.netnih.gov For example, ADAM1 (fertilin α) and ADAM2 (fertilin β) are involved in sperm-egg fusion. nih.gov Research into whether the reproductive toxicity of TBT is in part mediated through the disruption of these specific ADAMs could provide significant new insights.
The table below summarizes the key characteristics of Tributyltin and the general features of ADAM proteins, highlighting the potential for interaction based on their known biological roles.
| Feature | Tributyltin (TBT) | ADAM Proteins |
| Primary Mechanism | Endocrine disruption via nuclear receptors (RXR, PPARγ). researchgate.net | Cell-surface enzymes with metalloproteinase and disintegrin domains. nih.govnih.gov |
| Key Biological Roles | Affects reproductive, developmental, and metabolic pathways. researchgate.net | Involved in cell adhesion, cell fusion, and shedding of cell-surface proteins. nih.gov |
| Potential Interaction | Transcriptional modulation of ADAM gene expression. | Interference with metalloproteinase activity. |
| Example of Overlap | Reproductive toxicity. researchgate.net | Role in fertilization (e.g., ADAM1, ADAM2). nih.gov |
Investigating Structure-Activity Relationships for Tributyltin-Induced Modulation of ADAM Proteins
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For the hypothetical interaction between TBT and ADAM proteins, SAR studies would be invaluable in identifying the specific structural features of organotin compounds that are responsible for modulating ADAM function.
Future research should involve synthesizing a series of organotin compounds with systematic variations in their structure. For example, the length and branching of the alkyl chains attached to the tin atom could be varied to determine their impact on the potency and selectivity of ADAM modulation. The nature of the fourth substituent on the tin atom could also be altered. By comparing the effects of these different organotin analogues on the activity of specific ADAM proteins, researchers could build a comprehensive SAR model.
These studies could draw inspiration from existing SAR work on other inhibitors of ADAM proteins. nih.gov For instance, the development of selective inhibitors for ADAM10 and ADAM17 has relied heavily on understanding the structural requirements for binding to their active sites. Applying similar principles to organotin compounds could reveal whether they act as inhibitors, activators, or allosteric modulators of ADAMs. Such studies would not only elucidate the mechanism of TBT's effects but could also lead to the design of novel molecules with specific effects on ADAM proteins for therapeutic or research purposes.
Application of Advanced Computational and Modeling Approaches in Tributyltin-ADAM Research
Given the complexity of the potential interactions between TBT and the large family of ADAM proteins, advanced computational and modeling approaches will be indispensable for guiding experimental research. mdpi.compurdue.edu These in silico methods can provide predictive insights into binding affinities, interaction sites, and the systemic effects of TBT on ADAM-mediated cellular networks.
Molecular Docking and Dynamics Simulations: These techniques can be used to predict whether TBT can bind to specific ADAM proteins and to identify the most likely binding sites. For example, docking studies could explore the interaction of TBT with the catalytic domain or other allosteric sites of ADAM10 and ADAM17. Molecular dynamics simulations could then be used to study the stability of these interactions and how they might alter the protein's conformation and function.
Quantitative Structure-Activity Relationship (QSAR) Modeling: As SAR data from synthetic organotin analogues become available, QSAR models can be developed to predict the ADAM-modulating activity of other, untested organotin compounds. researchgate.net This would accelerate the identification of potent and selective modulators and help in prioritizing compounds for experimental testing.
| Computational Approach | Application in this compound Research |
| Molecular Docking | Predict potential binding sites of TBT on ADAM proteins. |
| Molecular Dynamics | Simulate the stability and conformational changes of TBT-ADAM complexes. |
| QSAR Modeling | Predict the activity of novel organotin compounds based on their structure. researchgate.net |
| Systems Biology | Model the network-level effects of TBT on ADAM-mediated cellular processes. nih.gov |
Cross-Disciplinary Integration of Synthetic Chemistry and Biological Findings in Organotin-ADAM Systems
The successful investigation of the this compound axis will necessitate a highly integrated, cross-disciplinary approach. converia.dehistoricalsyntax.org The complexity of this research area, which spans from the synthesis of novel chemical compounds to the elucidation of their effects in biological systems, cannot be addressed by a single discipline alone.
Synthetic Chemistry: Chemists will be essential for the design and synthesis of novel organotin compounds and other potential modulators of ADAM proteins. sigmaaldrich.comijpbms.com This includes the creation of libraries of compounds for SAR studies and the development of chemical probes to investigate TBT-ADAM interactions in living cells. The expertise of synthetic chemists is also crucial for creating isotopically labeled compounds for metabolic and binding studies. bristol.ac.uk
Biology and Toxicology: Biologists and toxicologists will be responsible for designing and conducting the experiments to test the effects of these compounds on ADAM protein expression, activity, and downstream cellular functions. This will involve a wide range of techniques, from in vitro enzyme assays and cell-based reporter assays to studies in animal models.
Computational Science: As discussed previously, computational scientists will play a key role in modeling and predicting the interactions between organotin compounds and ADAM proteins. mdpi.com The collaboration between computational scientists and experimental biologists will be crucial for an iterative process of model building, experimental validation, and model refinement.
This collaborative effort will create a synergistic research environment where chemical synthesis is guided by biological findings, and biological experiments are informed by computational predictions. Such an integrated approach will be the most effective way to advance our understanding of the role of ADAM proteins in the toxicology of Tributyltin and other organotin compounds. converia.de
Q & A
Q. How can AI/ML models enhance this compound research without compromising scientific rigor?
- Methodological Answer :
- Train models on curated datasets (e.g., Tox21 databases) to predict untested endpoints (e.g., endocrine disruption) .
- Validate predictions with in silico docking studies or high-throughput screening .
- Document model hyperparameters and training data demographics to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
